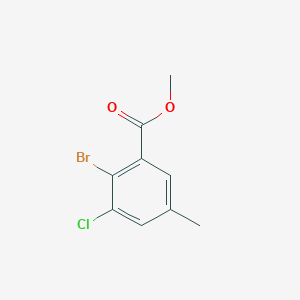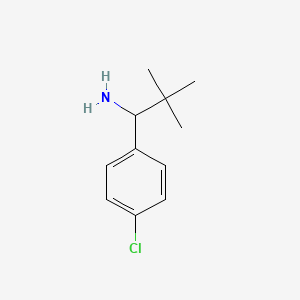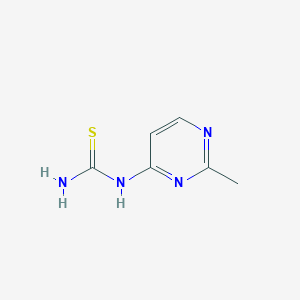
(2-Methylpyrimidin-4-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylpyrimidin-4-yl)thiourea is a chemical compound belonging to the class of thioureas, which are characterized by the presence of a thiourea group (NH2-CS-NH2) attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds that play a crucial role in biological systems, such as nucleic acids (uracil, thymine, and cytosine) and vitamin B1
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrimidin-4-yl)thiourea typically involves the reaction of 2-methylpyrimidin-4-amine with thiourea under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and the use of a suitable solvent like ethanol or methanol is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: (2-Methylpyrimidin-4-yl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Pyrimidine-2-carboxylic acid can be formed by oxidizing the 2-methyl group.
Reduction: Reduced derivatives of the compound may be obtained depending on the specific conditions used.
Substitution: Halogenated derivatives of the compound can be synthesized through substitution reactions.
科学研究应用
(2-Methylpyrimidin-4-yl)thiourea has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug design and development, particularly in the context of cancer therapy and other therapeutic areas.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
(2-Methylpyrimidin-4-yl)thiourea is similar to other thiourea derivatives, such as 1-(4-Methylpyridin-2-yl)thiourea and N-(4-methylpyrimidin-2-yl)thiourea. These compounds share structural similarities but may differ in their biological activity and applications
相似化合物的比较
1-(4-Methylpyridin-2-yl)thiourea
N-(4-methylpyrimidin-2-yl)thiourea
Other substituted pyrimidines and thioureas
属性
分子式 |
C6H8N4S |
|---|---|
分子量 |
168.22 g/mol |
IUPAC 名称 |
(2-methylpyrimidin-4-yl)thiourea |
InChI |
InChI=1S/C6H8N4S/c1-4-8-3-2-5(9-4)10-6(7)11/h2-3H,1H3,(H3,7,8,9,10,11) |
InChI 键 |
JTXNVYDAUKNOPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
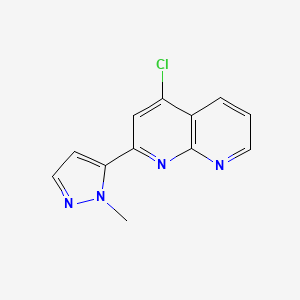
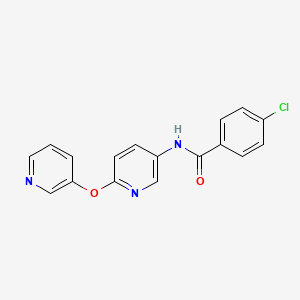
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
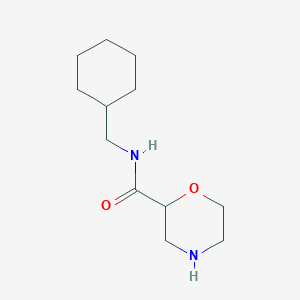
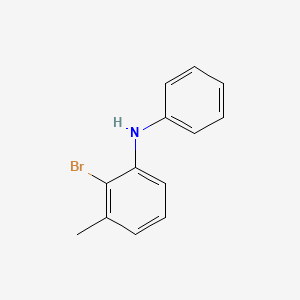
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
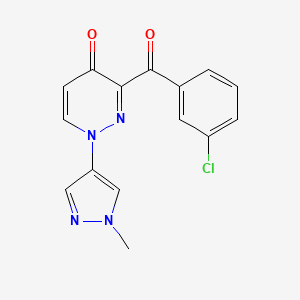
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
